molecular formula C11H11N3O B11895384 6-Methylquinoline-3-carbohydrazide

6-Methylquinoline-3-carbohydrazide

Katalognummer: B11895384
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: YLCRIQJWJXWLKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a carbohydrazide group at the 3-position and a methyl group at the 6-position of the quinoline ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoline-3-carbohydrazide typically involves the reaction of 6-methylquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

6-Methylquinoline-3-carboxylic acid+Hydrazine hydrateThis compound+Water\text{6-Methylquinoline-3-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 6-Methylquinoline-3-carboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives with oxidized functional groups.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methylquinoline-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential as an antitubercular and anticancer agent.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 6-Methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    Quinoline-3-carbohydrazide: Lacks the methyl group at the 6-position.

    2-Methylquinoline-3-carbohydrazide: Methyl group is at the 2-position instead of the 6-position.

    6-Methylquinoline-3-carboxylic acid: Lacks the carbohydrazide group.

Uniqueness: 6-Methylquinoline-3-carbohydrazide is unique due to the presence of both the methyl group at the 6-position and the carbohydrazide group at the 3-position. This unique structure imparts specific chemical and biological properties that differentiate it from other quinoline derivatives.

Eigenschaften

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

6-methylquinoline-3-carbohydrazide

InChI

InChI=1S/C11H11N3O/c1-7-2-3-10-8(4-7)5-9(6-13-10)11(15)14-12/h2-6H,12H2,1H3,(H,14,15)

InChI-Schlüssel

YLCRIQJWJXWLKY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=CN=C2C=C1)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.